molecular formula C27H22FN3O2S B11435671 8-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11435671
M. Wt: 471.5 g/mol
InChI Key: AYSNAZRRTKRVGQ-UHFFFAOYSA-N
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Description

8-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core

Preparation Methods

The synthesis of 8-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the benzyloxy and fluorophenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Cyclization and nitrile formation: The final steps involve cyclization to form the desired heterocyclic structure and introduction of the nitrile group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

8-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new therapeutic pathways.

    Industrial Applications: The compound may find use in various industrial processes, including as a catalyst or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 8-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other pyrido[2,1-b][1,3,5]thiadiazine derivatives. These compounds share the core structure but differ in the substituents attached to the aromatic rings. The uniqueness of the compound lies in its specific combination of benzyloxy and fluorophenyl groups, which may confer distinct chemical and biological properties.

References

Properties

Molecular Formula

C27H22FN3O2S

Molecular Weight

471.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-oxo-8-(4-phenylmethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C27H22FN3O2S/c28-21-8-10-22(11-9-21)30-17-31-26(32)14-24(25(15-29)27(31)34-18-30)20-6-12-23(13-7-20)33-16-19-4-2-1-3-5-19/h1-13,24H,14,16-18H2

InChI Key

AYSNAZRRTKRVGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)F)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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